REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:12](=O)[CH3:13])(=O)[CH3:2].C([O-])(=O)C.[NH4+:19]>C(O)(=O)C>[Br:10][C:8]1[CH:9]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:11]=[C:12]([CH3:13])[N:19]=[C:1]2[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=CC(=C1)Br)NC(C)=O
|
Name
|
|
Quantity
|
0.624 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via FCC (25 g SiO2, DCM:MeOH 100:0→70:30)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC(=NC2=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |